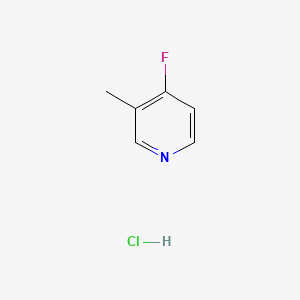

4-Fluoro-3-methylpyridine hydrochloride

Übersicht

Beschreibung

4-Fluoro-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position on the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpyridine hydrochloride typically involves the fluorination of 3-methylpyridine. One common method is the Balz-Schiemann reaction, where 3-methylpyridine is diazotized and then treated with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorinating reagents and catalysts can further optimize the reaction conditions, reducing the need for extreme temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-methylpyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxyl group, or reduced to an alkane.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the fluorine atom.

Oxidation Reactions: 4-Fluoro-3-pyridinecarboxylic acid.

Reduction Reactions: 4-Fluoro-3-methylpyridine.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-methylpyridine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.

Wirkmechanismus

The mechanism by which 4-fluoro-3-methylpyridine hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors, altering their activity. In medicinal chemistry, this compound may modulate the activity of specific proteins involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.

3-Methylpyridine: Lacks the fluorine atom, leading to variations in chemical and biological properties.

4-Fluoro-2-methylpyridine: The position of the methyl group affects its chemical behavior and applications.

Uniqueness: 4-Fluoro-3-methylpyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various fields, from synthetic chemistry to pharmaceutical development.

Biologische Aktivität

4-Fluoro-3-methylpyridine hydrochloride is a fluorinated pyridine compound that has gained attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the pyridine ring. The molecular formula is CHClFN, with a molecular weight of approximately 145.57 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development and biochemical applications.

Target Interactions

The primary mechanism of action involves the inhibition of specific enzymes, particularly p38α mitogen-activated protein kinase (MAPK). This kinase plays a crucial role in cellular stress responses and inflammation. By inhibiting p38α MAPK, this compound can modulate the expression of pro-inflammatory cytokines and other genes involved in inflammatory pathways .

Biochemical Pathways

The compound influences various biochemical pathways, including those related to cellular metabolism and signaling. It has been shown to affect gene expression linked to inflammation and stress responses, suggesting its potential utility in treating inflammatory diseases .

Biological Activities

This compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound's inhibition of p38α MAPK leads to reduced levels of inflammatory mediators, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Activity : Preliminary studies indicate that fluorinated pyridines may possess antimicrobial properties against certain bacterial strains, although specific data on this compound is limited .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can alter metabolic pathways in cells.

1. Inhibition of p38α MAPK

A study demonstrated that this compound effectively inhibits p38α MAPK activity in vitro. The inhibition was dose-dependent, with significant effects observed at higher concentrations (≥10 µM). This inhibition led to decreased production of TNF-α in LPS-stimulated human blood samples, highlighting its potential as an anti-inflammatory agent .

2. Metabolic Stability Assessment

Research assessing the pharmacokinetics of this compound indicated that the compound maintains stability under physiological conditions. Its metabolic profile suggests enhanced bioavailability compared to non-fluorinated analogs, making it suitable for further development as a therapeutic agent .

3. Applications in Drug Development

The compound has been explored as a building block for synthesizing more complex biologically active molecules. Its unique properties allow for the development of fluorinated analogs that may exhibit improved potency and selectivity against various biological targets .

Summary Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits p38α MAPK; affects inflammatory cytokine production |

| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines |

| Antimicrobial Activity | Potential activity against specific bacterial strains (data limited) |

| Metabolic Stability | Enhanced stability and bioavailability compared to non-fluorinated compounds |

| Research Applications | Used as a precursor in synthesizing complex fluorinated compounds |

Eigenschaften

IUPAC Name |

4-fluoro-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPOYSGOIGWJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677431 | |

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-40-1 | |

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.